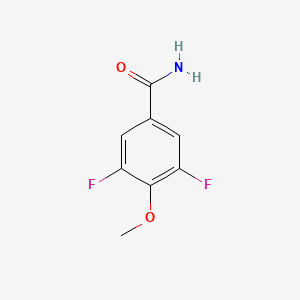

3,5-Difluoro-4-methoxybenzamide

Description

3,5-Difluoro-4-methoxybenzamide is a fluorinated aromatic benzamide derivative characterized by fluorine atoms at the 3- and 5-positions and a methoxy group at the 4-position of the benzene ring. Its structure combines electron-withdrawing fluorine atoms and an electron-donating methoxy group, which influence its reactivity and interactions in biological systems.

Properties

IUPAC Name |

3,5-difluoro-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWAUQYNHWUWOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590629 | |

| Record name | 3,5-Difluoro-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-79-3 | |

| Record name | 3,5-Difluoro-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-methoxybenzamide can be achieved through several methods. One common approach involves the reaction of 3,5-difluoro-4-methoxybenzoic acid with an amine under appropriate conditions to form the amide bond. The reaction typically requires the use of coupling reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) and catalysts like 4-dimethylaminopyridine to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-methoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the amide group can be reduced to form amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

Substitution Reactions: Substituted benzamides with different functional groups replacing the fluorine atoms.

Oxidation Reactions: Aldehydes or carboxylic acids derived from the methoxy group.

Reduction Reactions: Amines derived from the reduction of the amide group.

Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

3,5-Difluoro-4-methoxybenzamide is utilized as a building block in the synthesis of pharmaceutical compounds. It has shown promise in targeting specific enzymes or receptors involved in various diseases. Notably, derivatives of benzamides have been identified as inhibitors of the bacterial cell division protein FtsZ, which is crucial for bacterial growth and division .

2. Biological Studies

The compound serves as a probe in biochemical assays to study enzyme activity and protein interactions. It has demonstrated antimicrobial properties against several bacterial strains, making it a candidate for further development as an antimicrobial agent. Research indicates that it may also possess antitubercular activity, suggesting potential applications in treating tuberculosis.

3. Material Science

In material science, this compound can be employed in the development of advanced materials with unique properties, such as fluorinated polymers. These materials can exhibit enhanced thermal stability and chemical resistance due to the presence of fluorine atoms.

4. Industrial Applications

The compound is also used in the synthesis of agrochemicals and specialty chemicals. Its unique chemical properties allow for diverse applications in industrial settings, where it can enhance product performance and efficacy.

Antimicrobial Action

A study published in MDPI demonstrated that derivatives of benzamides, including this compound, effectively reversed resistance to oxacillin in clinical strains of Methicillin-resistant Staphylococcus aureus (MRSA). The compounds specifically targeted SaFtsZ, leading to increased GTPase activity and stabilization of FtsZ polymers, which are vital for bacterial cell division .

Enzyme Inhibition

Research has shown that this compound can inhibit key enzymes involved in bacterial growth. For instance, it was found to inhibit FtsZ-dependent processes without affecting mammalian tubulin or exhibiting cytotoxicity in human cells . This specificity makes it a valuable candidate for further investigations into antibiotic development.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, derivatives of benzamides have been shown to inhibit the bacterial cell division protein FtsZ, which is essential for bacterial growth and division . The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Table 1. Key Properties of Selected Benzamide Derivatives

*Molecular weight calculated from formula C₈H₇F₂NO₂.

Biological Activity

3,5-Difluoro-4-methoxybenzamide is an organic compound notable for its unique structural features, which include two fluorine atoms and a methoxy group on a benzamide framework. This compound has garnered attention in various fields of research due to its significant biological activities, including antimicrobial properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 187.14 g/mol. The compound features a benzene ring with a methoxy group (-OCH₃) at the para position relative to the amide group (-CONH₂) and fluorine substituents at the meta positions (3 and 5) of the benzene ring. This specific arrangement contributes to its unique chemical properties and biological activities .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

- Enzyme Inhibition : It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For instance, derivatives of benzamides have been recognized for their ability to inhibit bacterial cell division proteins .

- Potential Antitubercular Activity : Similar compounds have been explored for their activity against Mycobacterium tuberculosis, suggesting that this compound could also be effective in this context .

The mechanism of action for this compound is primarily linked to its ability to interact with biological targets through the inhibition of key enzymes. For example, it may inhibit the protein FtsZ, which is essential for bacterial growth and division. This inhibition can disrupt normal cellular processes, leading to reduced bacterial viability .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,3-Difluoro-4-methoxybenzamide | Two fluorine atoms at different positions | Different substitution pattern |

| 4-Fluoro-3-methoxybenzamide | One fluorine atom and one methoxy group | Lacks additional fluorine |

| 3-Chloro-4-methoxybenzamide | Chlorine instead of fluorine | Different halogen type |

| 4-Methoxybenzoic acid | No fluorine atoms | Lacks halogenation |

This table illustrates how the specific arrangement of functional groups in this compound contributes to its distinct reactivity and biological profile compared to these similar compounds .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- Antimycobacterial Screening : A high-throughput screening identified several fluorinated compounds with significant activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicated that disubstituted analogs often exhibited improved potency .

- Fluorinated Benzamides : Research has shown that introducing fluorine atoms into benzamide structures can enhance their antimicrobial properties. For instance, compounds with a similar substitution pattern have demonstrated low minimum inhibitory concentrations (MICs) against various pathogens .

- Mechanistic Insights : Studies focusing on enzyme interactions have revealed that certain modifications in the benzamide structure can lead to increased binding affinity toward specific targets involved in bacterial cell division and metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.